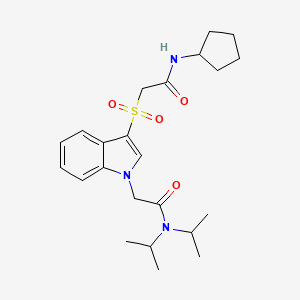

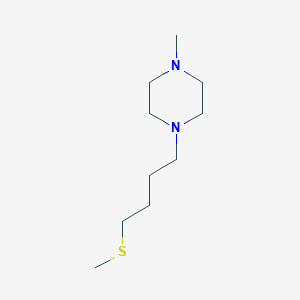

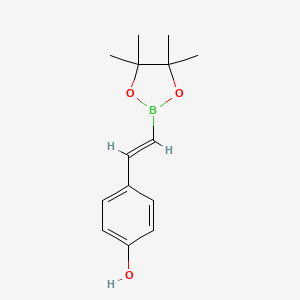

![molecular formula C8H14O2 B2696385 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol CAS No. 2306268-54-0](/img/structure/B2696385.png)

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 6-(2-Hydroxyethyl)-2-oxaspiro[3.3]heptane or 6-Hydroxyethyl-2-oxaspiro[3.3]heptane.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol and its derivatives are involved in various chemical reactions and synthesis processes due to their unique structural properties. For instance, the reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles in ethanol under specific conditions leads to the formation of novel derivatives with potential applications in medicinal chemistry and material science (Xie, Sun, & Yan, 2014). Similarly, photoreactions with diketene and maleic anhydride produce compounds that further react to yield dialkyl derivatives, demonstrating the versatility of these spiro compounds in synthetic chemistry (Kato, Chiba, & Tsuchiya, 1980).

Biocatalysis and Chiral Discrimination

Biocatalytic processes have been utilized to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, showcasing the potential of these compounds in the development of enantiopure substances, which are crucial for pharmaceutical applications (O'Dowd et al., 2022). Chiral discrimination in the electrooxidation of phenylethanol using a chiral nitroxyl radical highlights the potential of spiro compounds in analytical and synthetic chemistry for the selective detection and synthesis of enantiomerically pure compounds (Kashiwagi et al., 1999).

Catalysis and Reaction Mechanisms

Spiro compounds, including 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol derivatives, serve as intermediates in various catalytic and synthetic processes. For example, Amberlyst-15 catalyzed intramolecular reactions demonstrate the utility of these compounds in forming spirocyclic systems under mild conditions, expanding the toolkit for the synthesis of complex organic molecules (Young, Jung, & Cheng, 2000).

Material Science and Stability Studies

The improved synthesis and properties of spiro compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, illustrate their significance in material science and chemical synthesis, offering more stable and soluble products for a broader range of applications (van der Haas et al., 2017).

Eigenschaften

IUPAC Name |

2-(2-oxaspiro[3.3]heptan-6-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-2-1-7-3-8(4-7)5-10-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGBIZAMSJOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

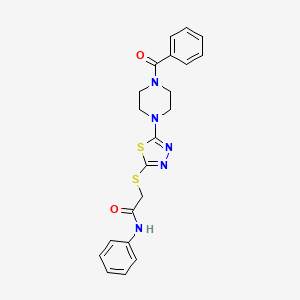

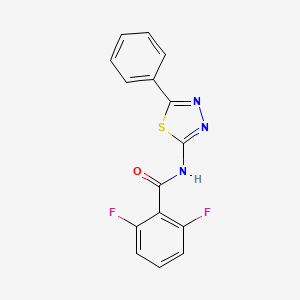

![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)

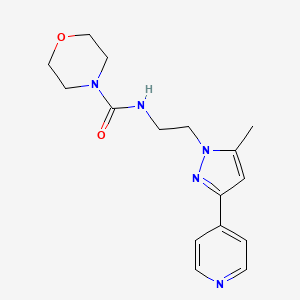

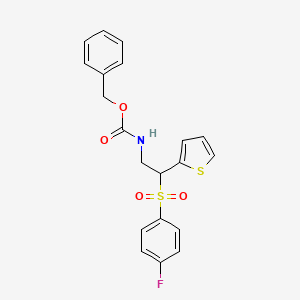

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)

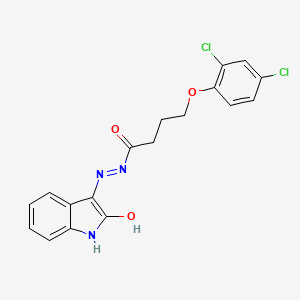

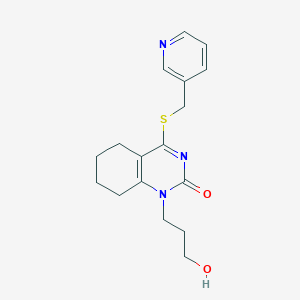

![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)

![2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2696318.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)